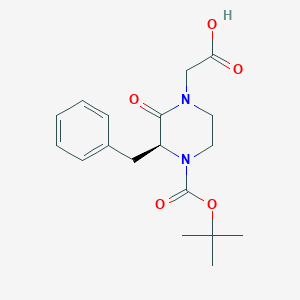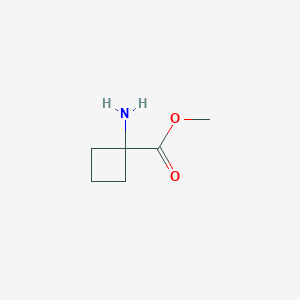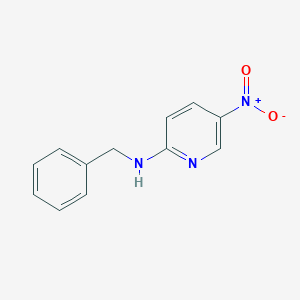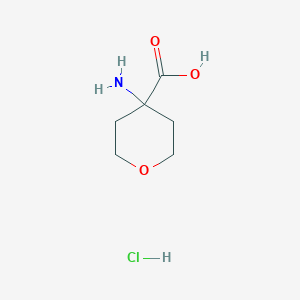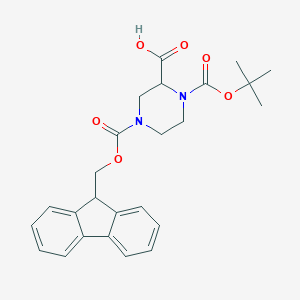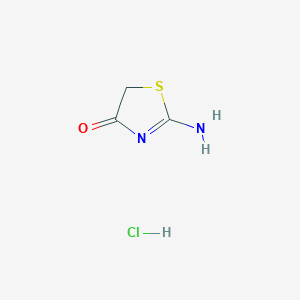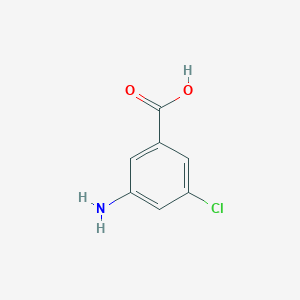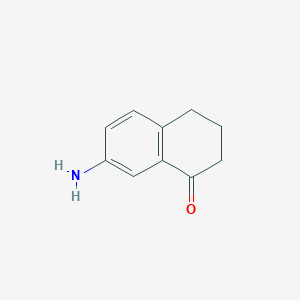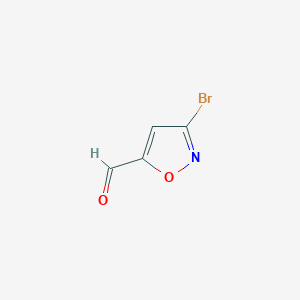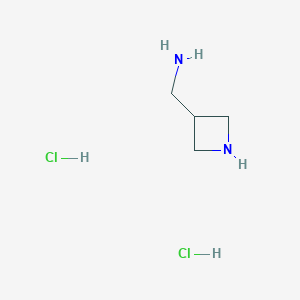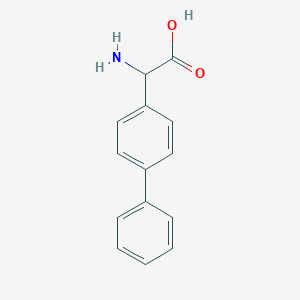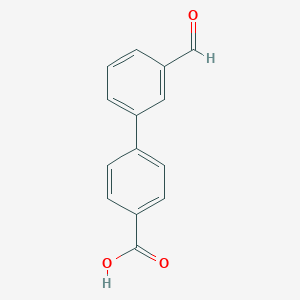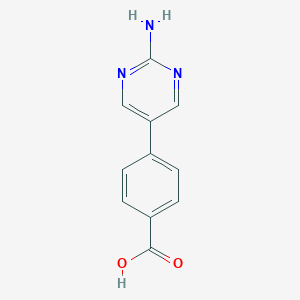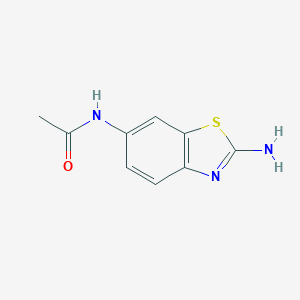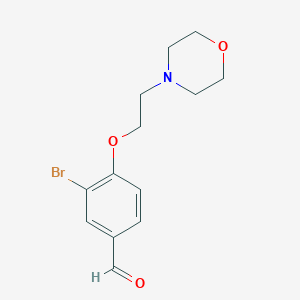
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
説明
“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H16BrNO3 . It has a molecular weight of 314.18 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is 1S/C13H16BrNO3/c14-12-9-11 (10-16)1-2-13 (12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .
科学的研究の応用
-
Chemical Synthesis
- 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is used in the field of chemical synthesis .
- It is used as a building block in the preparation of various polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these syntheses are not specified in the source .
-
Pharmaceutical Research
- 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde may have potential applications in pharmaceutical research .
- It has been suggested that this compound may be a potential agent against fish pathogenic viruses, such as the infectious hematopoietic necrosis virus and the infectious pancreatic necrosis virus .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these studies are not specified in the source .
-
Synthesis of Substituted Benzaldehydes
- This compound can be used in the synthesis of substituted benzaldehydes .
- The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
- This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
Preparation of Aza-Fused Polycyclic Quinolines
-
Spectroscopic Studies
-
Preparation of Indazoles
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDQEMFDTZRRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630772 | |
| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde | |
CAS RN |
258831-64-0 | |
| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

